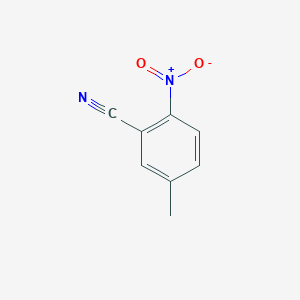

5-Methyl-2-nitrobenzonitrile

描述

Contextualization of Substituted Benzonitriles in Chemical Synthesis and Advanced Materials Science

Substituted benzonitriles are a class of organic compounds that have garnered considerable attention due to their wide-ranging applications. researchgate.net In chemical synthesis, they serve as crucial intermediates for the preparation of a variety of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making these compounds versatile precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.net For instance, the development of nonacidic, nonsteroidal anti-inflammatory agents has involved the synthesis and evaluation of numerous substituted benzonitriles. nih.gov

The advancement of synthetic methodologies, including palladium-catalyzed cyanations and reactions involving electrophilic cyanide sources, has made a diverse range of substituted benzonitriles more accessible for research and development. organic-chemistry.org These methods offer improved functional group tolerance and milder reaction conditions compared to traditional approaches. organic-chemistry.org

In the realm of advanced materials science, the electronic properties of substituted benzonitriles make them valuable components in the design of functional materials. They are particularly promising for applications in photonics and optoelectronics, such as in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic and optical properties of these materials by altering the substitution pattern on the benzonitrile (B105546) core is a key area of investigation. researchgate.net For example, certain benzonitrile derivatives have been designed as emitters in non-doped OLEDs, demonstrating the potential for these compounds in creating highly efficient electronic devices. researchgate.net

Significance of Nitro and Methyl Substituents in Aromatic Nitrile Frameworks for Directed Reactivity

The presence and positioning of nitro and methyl groups on a benzonitrile ring profoundly influence the molecule's reactivity. The nitro group is a strong electron-withdrawing group, a property that significantly deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com This deactivation is a result of the nitro group's ability to pull electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com However, this same electron-withdrawing nature facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate that is formed during the reaction. wikipedia.orgnumberanalytics.com

Conversely, the methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com The interplay between the activating methyl group and the deactivating nitro group in 5-methyl-2-nitrobenzonitrile creates a specific reactivity pattern. The strong deactivating effect of the nitro group generally dominates, but the directing influence of both groups is crucial in predicting the outcomes of further substitution reactions. masterorganicchemistry.com

The nitro group itself is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. numberanalytics.comnowgonggirlscollege.co.in This conversion is a key step in the synthesis of many biologically active molecules and functional materials. The amino group, being a strong activating and ortho-, para-directing group, dramatically alters the reactivity of the aromatic ring for subsequent electrophilic substitutions.

The nitrile group can also participate in a range of chemical reactions. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions to form heterocyclic structures like tetrazoles. researchgate.net The electronic nature of the other substituents on the ring can influence the reactivity of the nitrile group.

Overview of Research Trajectories for this compound and Related Derivatives

Current research involving this compound and its derivatives is primarily focused on their application as intermediates in the synthesis of more complex and functional molecules. The compound serves as a valuable starting material due to the distinct reactivity of its three functional groups.

One significant research trajectory involves the use of this compound in the synthesis of heterocyclic compounds. For example, it has been used as a precursor for the synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole. researchgate.net This transformation is achieved through a cycloaddition reaction of the nitrile group with an azide (B81097), demonstrating the utility of the nitrile functionality in constructing more complex ring systems. researchgate.net Tetrazole derivatives are of interest in coordination chemistry and for the construction of novel metal-organic frameworks. researchgate.net

Furthermore, derivatives of this compound are being explored for their potential applications in medicinal chemistry and materials science. While specific biological activity data for this compound itself is not extensively detailed in the provided context, related nitrobenzonitrile derivatives have shown promise as antimicrobial and anticancer agents. The structural motif of this compound is also found in building blocks used for the synthesis of protein degraders. calpaclab.com

In materials science, the electronic properties imparted by the nitro and nitrile groups make derivatives of this compound potential candidates for new organic materials. Nitrile derivatives, in general, are used as starting materials for phthalocyanines, which are important components for dyes, pigments, and gas sensors. iucr.org

The table below provides a summary of key data for this compound.

| Property | Value |

| Chemical Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 64113-86-6 |

| Appearance | Colorless block crystals |

Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQNWFKYQFQGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983305 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64686-33-5 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 5 Methyl 2 Nitrobenzonitrile

Direct Synthetic Routes to 5-Methyl-2-nitrobenzonitrile

Direct synthetic routes offer efficient and often more economical pathways to this compound. These methods include the introduction of a cyano group onto a substituted benzene (B151609) ring or the nitration of a pre-functionalized benzonitrile (B105546) derivative.

Cyanation Reactions of Precursors

The introduction of a nitrile functional group onto an aromatic ring is a cornerstone of synthesizing benzonitriles. This can be achieved through various methods, including the replacement of a carboxylic acid group or a halogen atom.

Decarboxylative cyanation presents a method for synthesizing aryl nitriles from readily available carboxylic acids. This transformation involves the replacement of a carboxyl group with a cyano group. Research has shown that electron-deficient aryl carboxylic acids can undergo decarboxylative cyanation. researchgate.net For instance, the use of a copper(I) mediator allows for the conversion of electron-deficient benzoic acids. researchgate.net One study demonstrated that various ortho-nitrobenzoic acids can be converted to their corresponding benzonitriles in moderate to good yields. chemrevlett.com However, the presence of a methyl group at the C3 or C5 position can lead to poor results under these conditions. chemrevlett.com Another approach involves a cooperative catalytic system of Pd(OCOCF3)2 and Ag2CO3 for the decarboxylative cyanation of aromatic carboxylic acids. chemrevlett.com

A significant advancement in this area is the use of less toxic cyanide sources. For example, potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has been successfully employed as a cyanide source in the copper-mediated decarboxylative cyanation of electron-deficient aryl carboxylic acids under an oxygen atmosphere. researchgate.net This method is noted for its use of a low-cost and greener cyanide source. researchgate.net

Metal-catalyzed cyanation, particularly with copper, is a well-established and versatile method for synthesizing aryl nitriles from aryl halides. The Rosenmund-von Braun reaction, a classical example, traditionally required high temperatures and stoichiometric amounts of copper(I) cyanide. However, modern advancements have led to the development of catalytic systems that operate under milder conditions with improved functional group tolerance. acs.org

Copper-catalyzed cyanations of aryl bromides and iodides have been extensively studied. tezu.ernet.in The use of ligands can significantly enhance the efficiency of these reactions. For instance, a copper-catalyzed cyanation of aryl halides using a novel oxazole (B20620) ligand and K4Fe(CN)6 as a non-toxic cyanide source has been reported. researchgate.net Another efficient method utilizes 1,3-phenylene-bis-(1H)-tetrazole as a ligand with Cu(OAc)2·H2O as the catalyst. researchgate.net The development of protocols using inexpensive and readily available ligands and copper salts has made these methods more practical for larger-scale synthesis. acs.orgresearchgate.net

For the synthesis of this compound, a relevant precursor would be 2-halo-5-methyl-nitrobenzene. The treatment of 2-bromo-3-methyl-nitrobenzene with cuprous cyanide in DMF at elevated temperatures has been shown to produce 3-methyl-2-nitrobenzonitrile (B167913) in good yield. This suggests a similar strategy could be applied to the corresponding isomer to obtain this compound.

| Catalyst System | Cyanide Source | Substrate Type | Key Advantages |

| Cu(I) | K4[Fe(CN)6] | Electron-deficient aryl carboxylic acids | Low-cost, non-toxic cyanide source researchgate.net |

| Cu(OAc)2·H2O / 1,3-phenylene-bis-(1H)-tetrazole | K4[Fe(CN)6] | Aryl bromides | High yield, simple methodology researchgate.net |

| CuI / Ligand | Various | Aryl halides | Milder conditions, improved functional group tolerance acs.org |

| Cu(II) salt | CAN-DMF | Aryl iodides/bromides | Cost-effective, dual role of CAN tezu.ernet.in |

Decarboxylative Cyanation Approaches

Nitration Reactions on Substituted Benzonitriles

An alternative direct approach is the nitration of a substituted benzonitrile, such as 3-methylbenzonitrile. The introduction of a nitro group onto the benzene ring is typically achieved using a nitrating agent like nitric acid in the presence of sulfuric acid. The directing effects of the existing methyl and cyano groups on the aromatic ring will influence the position of the incoming nitro group. The nitration of 4-methylbenzonitrile with a mixture of nitric acid and sulfuric acid is a known method to produce 4-methyl-3-nitrobenzonitrile (B17182). thieme-connect.de A similar principle applies to the nitration of 3-methylbenzonitrile, which would be expected to yield a mixture of isomers, including this compound. The reaction conditions, such as temperature and the ratio of acids, are crucial for controlling the selectivity of the reaction. thieme-connect.de

Multi-Component and One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. asianpubs.orgsemanticscholar.orgujconline.net While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the general principles of one-pot reactions can be applied. For instance, a one-pot conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in the presence of a catalyst has been demonstrated. asianpubs.orgsemanticscholar.orgujconline.net A hypothetical one-pot synthesis of this compound could involve the in-situ formation of an intermediate that is then converted to the final product without isolation. For example, a one-pot process for converting 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, which involves reduction, formylation, hydrolysis, and cyclization in a single pot. clockss.org This illustrates the potential for multi-step sequences to be carried out in a one-pot fashion.

Indirect Synthetic Pathways and Functional Group Interconversions Leading to the Nitrile Moiety

Indirect synthetic routes involve the formation of the nitrile group through the transformation of other functional groups already present on the 5-methyl-2-nitrobenzene scaffold. These methods provide alternative pathways when direct methods are not feasible or result in low yields.

Functional group interconversions are a fundamental aspect of organic synthesis, allowing for the strategic manipulation of molecules. imperial.ac.uksolubilityofthings.comvanderbilt.edu The conversion of various functional groups into a nitrile is a well-established area of synthetic chemistry. Common precursors for the synthesis of nitriles include amides, aldoximes, and carboxylic acids. researchgate.net

For the synthesis of this compound, an indirect approach could start with 5-methyl-2-nitrobenzaldehyde (B1279727) or 5-methyl-2-nitrobenzoic acid. The conversion of an aldehyde to a nitrile can be achieved by first forming an aldoxime with hydroxylamine, followed by dehydration. vanderbilt.edu Various dehydrating agents can be used for this purpose. ujconline.net Alternatively, a carboxylic acid can be converted to a primary amide, which is then dehydrated to the corresponding nitrile. vanderbilt.edu The reduction of a nitro group to an amine is a common transformation that can be achieved using various reducing agents. solubilityofthings.com This highlights the versatility of functional group interconversions in organic synthesis.

| Precursor Functional Group | Reagents/Conditions for Conversion to Nitrile |

| Aldehyde | 1. Hydroxylamine hydrochloride; 2. Dehydrating agent (e.g., P2O5, SOCl2) vanderbilt.edu |

| Carboxylic Acid | 1. Conversion to primary amide; 2. Dehydration (e.g., POCl3, TsCl) vanderbilt.edu |

| Primary Amide | Dehydration (e.g., POCl3, TsCl, P2O5, SOCl2) vanderbilt.edu |

Conversion from Aldehyde Precursors via Oxime Formation

The synthesis of nitriles from aldehydes is a fundamental transformation in organic chemistry, often proceeding through an aldoxime intermediate. This two-step process involves the initial conversion of an aldehyde to its corresponding aldoxime, followed by a dehydration reaction to yield the nitrile. mdpi.com For the synthesis of this compound, the required precursor is 5-methyl-2-nitrobenzaldehyde. The dehydration of the intermediate, 5-methyl-2-nitrobenzaldehyde oxime, is the critical step, and numerous methodologies have been developed to achieve this transformation efficiently. rhhz.net

The conversion of aldoximes to nitriles is a well-established strategy that avoids the use of highly toxic cyanide reagents. rhhz.netthieme-connect.com Research has focused on developing milder and more efficient dehydrating agents and catalytic systems. For instance, the combination of triphenylphosphine (B44618) (PPh₃) with reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) has proven effective for converting various aldoximes to nitriles under mild conditions at room temperature. rhhz.net The formation of the highly stable triphenylphosphine oxide provides the thermodynamic driving force for the reaction. rhhz.net

Other reported methods employ a range of reagents and catalysts. Tin(IV) chloride (SnCl₄) has been used as a simple and effective reagent for this dehydration, with studies indicating that precursors with electron-withdrawing groups, such as the nitro group present in the target compound's precursor, tend to show better yields in shorter reaction times. sphinxsai.com Microwave-assisted synthesis has also been explored, using catalysts like titanium dioxide (TiO₂) in conjunction with hydroxylamine hydrochloride, which first forms the oxime in situ before catalysing its dehydration. mdpi.com

The following table summarizes various modern reagent systems used for the dehydration of aromatic aldoximes to their corresponding nitriles.

| Reagent/Catalyst System | Solvent | Conditions | General Observations | Ref |

| PPh₃ / TBBDA | Acetonitrile | Room Temp | Operationally simple, mild conditions, good to high yields. | rhhz.net |

| SnCl₄ | Solvent-free | 80-90 °C | Efficient for substrates with electron-withdrawing groups. | sphinxsai.com |

| 8-Bromocaffeine / DBU | DMF | Reflux or Microwave | Provides reasonable yields for both aromatic and aliphatic nitriles. | thieme-connect.com |

| TiO₂ / NH₂OH·HCl | Solvent-free | Microwave (100 W) | In situ oxime formation followed by dehydration. | mdpi.com |

| Choline (B1196258) Chloride / Urea (B33335) (DES) | Solvent-free | 100 °C or Microwave | Eco-friendly catalyst and medium; excellent yields for aromatic aldehydes. | organic-chemistry.org |

| Hydroxylamine Hydrochloride | Glycerol (B35011) | Heat | Catalyst-free, environmentally benign procedure with good to excellent yields. | researchgate.net |

Strategies Involving Substituted Anilines

A classic and robust method for the synthesis of aromatic nitriles from substituted anilines is the Sandmeyer reaction. numberanalytics.com This strategy is particularly applicable for preparing this compound, starting from the precursor 5-methyl-2-nitroaniline (B1293789) . The reaction proceeds in two distinct steps.

The first step is diazotization, where the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This converts the amino group of 5-methyl-2-nitroaniline into a diazonium salt (5-methyl-2-nitrobenzenediazonium chloride).

In the second step, the resulting diazonium salt is treated with a solution of copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺) by a cyanide ion (-CN), releasing nitrogen gas and forming the desired aromatic nitrile, this compound. numberanalytics.com

The Sandmeyer reaction is a cornerstone of aromatic chemistry due to its reliability and broad substrate scope, although it involves the use of copper cyanide, which requires careful handling and waste management.

| Step | Reaction | Reagents | Key Intermediate/Product | Ref |

| 1 | Diazotization | 5-methyl-2-nitroaniline, NaNO₂, HCl | 5-methyl-2-nitrobenzenediazonium chloride | numberanalytics.com |

| 2 | Cyanation | 5-methyl-2-nitrobenzenediazonium chloride, CuCN | This compound | numberanalytics.com |

Green Chemistry Principles in the Synthesis of Aromatic Nitriles

The synthesis of aromatic nitriles has traditionally relied on methods that can be hazardous, such as the use of toxic metal cyanides. rspublication.com Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. Key goals include improving atom economy, utilizing less hazardous reagents, employing eco-friendly solvents, and enhancing energy efficiency.

Catalytic Ammoxidation in Vapour Phase

Vapour-phase catalytic ammoxidation represents a highly atom-economical and green route for the synthesis of aromatic nitriles. This industrial process directly converts a methyl group on an aromatic ring into a nitrile group in a single step. For the synthesis of this compound, the starting material would be 5-methyl-2-nitrotoluene . The reaction involves passing a gaseous mixture of the substrate, ammonia (B1221849) (NH₃), and an oxidant (typically air or oxygen) over a heterogeneous catalyst at elevated temperatures (300-450 °C). researchgate.net

The catalysts are crucial for the reaction's success and are often based on mixed metal oxides. Vanadium-based catalysts, such as those containing vanadium and molybdenum (V₂O₅/MoO₃) or vanadium phosphorus oxides (VPO), are commonly employed. researchgate.net Recent research has explored the use of zeolite-supported catalysts, such as cesium ions supported on Y zeolite (Cs+/Y), which have demonstrated high efficiency and selectivity in the ammoxidation of various toluene (B28343) derivatives. nii.ac.jp For instance, the ammoxidation of o-nitrotoluene, a compound structurally related to 5-methyl-2-nitrotoluene, over a Cs+/Y catalyst at 623 K showed a conversion of 42.0% with a nitrile selectivity of 96.0%. nii.ac.jp This method avoids the use of cyanide reagents and generates water as the primary byproduct, making it a significantly greener alternative to traditional routes.

| Substrate | Catalyst | Temperature (K) | Conversion (%) | Nitrile Selectivity (%) | Ref |

| o-nitrotoluene | Cs⁺(2 wt%)/Y | 623 | 42.0 | 96.0 | nii.ac.jp |

| m-nitrotoluene | Cs⁺(2 wt%)/Y | 623 | 38.0 | 98.0 | nii.ac.jp |

| p-nitrotoluene | Cs⁺(2 wt%)/Y | 623 | 3.5 | 99.0 | nii.ac.jp |

Utilization of Eco-Friendly Reagents and Solvents

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives. Several innovative approaches have been applied to the synthesis of aromatic nitriles, including this compound.

Deep Eutectic Solvents (DES): A mixture of choline chloride and urea can form a deep eutectic solvent, which is a biodegradable, non-toxic, and low-cost medium. organic-chemistry.org This DES can act as both the solvent and the catalyst for the one-pot synthesis of nitriles from aldehydes and hydroxylamine, proceeding under solvent-free conditions and offering high yields and reusability. organic-chemistry.org

Glycerol: As a byproduct of biodiesel production, glycerol is an abundant, renewable, and biodegradable green solvent. A catalyst-free protocol for synthesizing nitriles from aldehydes using hydroxylamine hydrochloride in glycerol has been developed, offering a simple and environmentally benign procedure. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org This technique has been successfully applied to nitrile synthesis from aldehydes using various catalysts, including deep eutectic solvents and sodium chloride, often under solvent-free conditions. organic-chemistry.orgrspublication.com

Water: Where applicable, water is an ideal green solvent due to its non-toxicity, availability, and safety. While not always suitable for all organic reactions, specific steps, such as the N-arylation of 2-aminobenzylamine, have been optimized to proceed efficiently in water. beilstein-journals.org

These green methodologies collectively contribute to making the synthesis of aromatic nitriles safer, more efficient, and more sustainable.

| Green Approach | Example System | Advantages | Ref |

| Deep Eutectic Solvent | Choline Chloride/Urea | Biodegradable, non-toxic, reusable, acts as catalyst and solvent. | organic-chemistry.org |

| Green Solvent | Glycerol | Renewable, biodegradable, enables catalyst-free reactions. | researchgate.net |

| Energy Efficiency | Microwave Irradiation | Reduced reaction times, lower energy consumption. | mdpi.comorganic-chemistry.orgrspublication.com |

| Benign Solvent | Water | Non-toxic, safe, abundant. | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Nitrobenzonitrile

Reactivity of the Nitrile Functionality

The cyano group (C≡N) in 5-Methyl-2-nitrobenzonitrile is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is analogous to that of a carbonyl group but also enables unique cyclization pathways. acs.orgucalgary.ca

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles directly or by weaker nucleophiles under acidic activation. ucalgary.ca A common nucleophilic addition reaction for nitriles involves hydroxylamine (B1172632) (NH₂OH). In the case of related nitrobenzonitriles, the reaction with hydroxylamine can lead to the formation of N'-hydroxybenzimidamide, also known as an amidoxime. mdpi.com The reaction is sensitive to conditions; for instance, using ethanol (B145695) as a solvent with hydroxylamine hydrochloride and sodium carbonate can surprisingly lead to the formation of an amide, whereas using a stronger base like potassium tert-butoxide in DMSO favors the formation of the expected amidoxime. mdpi.com This ambident reactivity highlights the influence of the reaction environment on the outcome of nucleophilic attack at the nitrile. mdpi.com

The nitrile group can be converted to an amide or a carboxylic acid through hydrolysis, typically under acidic or basic conditions. For ortho-nitrobenzonitriles, this transformation can occur in concert with reactions involving the adjacent nitro group. Research on the parent compound, 2-nitrobenzonitrile (B147312), has shown that it can be converted to 2-aminobenzamide (B116534) in a one-pot reaction using copper and hydrazine (B178648) hydrate (B1144303). researchgate.net This process involves a concerted pathway where the copper catalyst facilitates both the hydrolysis of the cyano group to an amide and the simultaneous reduction of the nitro group. researchgate.net

In a different approach, the conversion of a nitrile to an amide has been achieved using phosphorus oxychloride (POCl₃) in DMF. google.com Furthermore, studies on 2-nitrobenzonitrile have demonstrated its conversion into 2,2′-(hydrazine-1,2-diyl)dibenzamide when reduced with a solid-supported organocatalyst, indicating a pathway where the nitrile group is transformed into an amide function. acs.org

A significant application of this compound is its use as a precursor for synthesizing heterocyclic compounds, where the nitrile group is a key participant in the ring-forming step. This typically follows the reduction of the ortho-nitro group to an amine. The resulting 2-amino-5-methylbenzonitrile (B1267719) is a valuable intermediate for constructing fused pyrimidine (B1678525) rings, such as quinazolines. For example, substituted 2,4-quinazolinediamines can be prepared by reacting substituted ortho-aminobenzonitriles with cyanamide (B42294) or dicyandiamide. google.com

Similarly, the synthesis of thiazolo[5,4-f]quinazolines utilizes 2-amino-5-nitrobenzonitrile (B98050) as a starting material. nih.govmdpi.com In this multi-step synthesis, the nitro group is first reduced, and the resulting amine is then elaborated. The nitrile functionality is ultimately involved in the final cyclization step that forms the quinazoline (B50416) ring system. nih.gov

Hydrolysis and Amidation Pathways

Transformations Involving the Nitro Group

The strongly electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring and is itself a site of important chemical transformations.

The reduction of the nitro group to an amino group is one of the most fundamental and widely utilized transformations of this compound. This conversion is a critical step in the synthesis of various complex molecules, including pharmaceuticals and dyes, as it transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. niscpr.res.in The reduction can be achieved using a variety of reagents and catalytic systems, with the choice of method often depending on functional group tolerance and desired selectivity. calvin.edu The resulting 2-amino-5-methylbenzonitrile is a key building block for heterocyclic synthesis. google.comnih.gov

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

| Hydrazine Hydrate / Ferric Chloride | Methanol | Reflux | 2-Amino-5-methylbenzonitrile | - | clockss.org |

| Palladium on Carbon (Pd/C) / Ammonium (B1175870) Formate | Ethanol | 85 °C (Microwave) | tert-Butyl (4-amino-2-cyanophenyl)carbamate** | - | nih.govmdpi.com |

| Raney Nickel | Methanol / Dioxane | Hydrogenation | 2-Aminobenzamide | - | researchgate.net |

| Sodium Borohydride / Boron Trifluoride Etherate | 2-MeTHF | 0 °C to rt | 2-(Aminomethyl)nitrobenzene | High | calvin.edu |

| Hydrazine Glyoxylate / Zinc Powder | - | Room Temp | Aromatic Amines | Good | niscpr.res.in |

| Note: Data for the parent or isomeric nitrobenzonitriles, illustrating general reactivity. | |||||

| *Note: Starting from the Boc-protected 2-amino-5-nitrobenzonitrile. |

The nitro group can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups, such as the nitrile. rsc.orgstackexchange.com In this context, a strong nucleophile attacks the carbon atom bearing the nitro group, leading to its displacement.

A specific study involving this compound (referred to as 4-methyl-2-nitrobenzonitrile) demonstrated this reactivity. The condensation with the potassium salt of phenyl methanethiol (B179389) in aqueous DMF resulted in the displacement of the nitro group to yield 2-(benzylthio)-4-methylbenzonitrile. nih.gov This reaction underscores the ability of the nitro group to be substituted, providing a pathway to introduce sulfur-based functionalities onto the aromatic ring.

| Reactant | Nucleophile | Solvent | Conditions | Product | Yield | Reference(s) |

| This compound | Potassium salt of phenyl methanethiol | aq. DMF | 4 °C, 2 h | 2-(Benzylthio)-4-methylbenzonitrile | 72% | nih.gov |

Reduction Pathways of the Nitro Moiety (e.g., to Amino Groups)

Reactivity at the Methyl Group

The methyl group attached to the aromatic ring serves as a site for various chemical transformations, primarily through the activation of its benzylic protons.

The benzylic position of this compound is activated for functionalization due to the adjacent aromatic ring which can stabilize intermediates such as radicals or anions. The presence of strong electron-withdrawing nitro and cyano groups further influences this reactivity.

One key strategy involves the deprotonation of the methyl group to form a carbanion. This nucleophilic species can then react with various electrophiles. Research has demonstrated that 2-methyl-5-nitrobenzonitrile (B181607) can act as a carbanion source under basic conditions. researchgate.net For instance, in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF), the benzylic protons can be abstracted, enabling subsequent reactions. researchgate.net

This reactivity is central to the synthesis of more complex molecules. The generated benzylic anion of this compound can participate in addition reactions with electrophilic partners like functionalized 2H-pyran-2-ones. researchgate.net The specific outcome of such reactions can be highly dependent on the substituents present on the reacting partner, leading to a chemoselective synthesis of different heterocyclic systems. researchgate.net

Other common benzylic functionalization strategies applicable to such systems, although not specifically detailed for this compound in the reviewed literature, include oxidation and halogenation.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate can typically oxidize a benzylic methyl group to a carboxylic acid. khanacademy.org This transformation requires the presence of at least one benzylic hydrogen, which this compound possesses. khanacademy.org

Halogenation: Free radical halogenation, for example with N-bromosuccinimide (NBS) and a radical initiator, is a standard method for introducing a halogen at the benzylic position. The presence of electron-withdrawing groups on the aromatic ring, such as the nitro and cyano groups in this compound, generally favors substitution at the methyl group over electrophilic substitution on the aromatic ring. google.comlibretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the aromatic ring of this compound is governed by the combined electronic effects of the three substituents.

The regioselectivity of aromatic substitution reactions is dictated by the directing effects of the groups already present on the ring. In this compound, these effects are competing.

The methyl group (-CH3) is an activating group and an ortho, para-director for electrophilic aromatic substitution due to inductive electron donation and hyperconjugation. youtube.comchemguide.co.uklibretexts.org

The nitro group (-NO2) is a strongly deactivating group and a meta-director for electrophilic substitution, withdrawing electron density from the ring through both inductive and resonance effects. chemguide.co.uk Conversely, it is a strong activator for nucleophilic aromatic substitution, particularly at the ortho and para positions. govtpgcdatia.ac.in

The cyano group (-CN) is also a strongly deactivating, meta-directing group for electrophilic substitution. libretexts.org

Position C4 is ortho to the activating methyl group and meta to the deactivating nitro group, making it the most likely site for electrophilic attack, should the reaction occur. youtube.com

Position C6 is meta to the methyl group but ortho to the deactivating cyano group, making it less favorable.

Position C3 is meta to the methyl group and ortho to the deactivating nitro group, also an unfavorable position.

For nucleophilic aromatic substitution (SNAr) , the ring is highly activated by the nitro group. The nitro group strongly withdraws electron density, stabilizing the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. organic-chemistry.org The leaving group is typically a halide, but other groups can be displaced. In analogous compounds like 2-fluoro-5-nitrobenzonitrile (B100134), the fluorine atom, which is ortho to the nitro group, is readily displaced by nucleophiles like methyl thioglycolate to form benzothiophene (B83047) derivatives. ossila.com This suggests that if a suitable leaving group were present at the ortho or para position relative to the nitro group on this compound, it would be susceptible to nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen atoms on electron-deficient aromatic rings, such as nitroarenes. wikipedia.org The reaction involves the addition of a nucleophile (a carbanion carrying a leaving group) to the aromatic ring, followed by base-induced β-elimination to restore aromaticity. organic-chemistry.org

Nitroarenes are classic substrates for VNS reactions. google.com The substitution typically occurs at the positions ortho and para to the nitro group. organic-chemistry.org For this compound, the nitro group is at the C2 position. The positions ortho and para to it are C1, C3, and C6.

Position C1 is already substituted with the cyano group.

Position C3 is vacant and ortho to the nitro group.

Position C6 is vacant and para to the nitro group.

Therefore, it is predicted that VNS reactions on this compound would lead to the introduction of nucleophiles at positions C3 and C6, yielding a mixture of isomers. This method provides a direct route to functionalize the aromatic ring with carbon or heteroatom nucleophiles, bypassing the need for a leaving group at the substitution site. thieme-connect.com

Regioselectivity and Electronic Effects of Substituents

Cascade and Tandem Reactions Utilizing this compound as a Substrate

The unique functionalities of this compound make it a valuable substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation to rapidly build molecular complexity.

A notable example is the reaction between this compound and variously substituted 2H-pyran-2-ones. researchgate.net This process demonstrates a substituent-dependent chemoselectivity, leading to different complex heterocyclic products from the same starting materials under similar conditions. The reaction is initiated by the base-mediated formation of the benzylic carbanion of this compound, which then attacks the pyranone ring. The subsequent reaction pathway is dictated by the nature of the substituent at the C-4 position of the pyranone.

When the C-4 substituent on the pyranone is an amino group (e.g., piperidin-1-yl), the reaction proceeds through a cascade sequence to afford highly substituted benzo[h]quinolines . researchgate.net

Conversely, when the C-4 substituent is a thiomethyl group (-SMe), the reaction stops after the initial Michael addition and a subsequent rearrangement, exclusively yielding 4-(2-cyano-4-nitrobenzyl)-2-oxo-2H-pyran-3-carbonitrile without forming the fused quinoline (B57606) ring. researchgate.net

The synthesis of benzo[h]quinolines was optimized, with the best results obtained using potassium hydroxide as the base in DMF at 100 °C. researchgate.net

Table 1: Synthesis of Benzo[h]quinolines from this compound and 2H-Pyran-2-ones researchgate.net

| Entry | Pyranone C-6 Substituent (Aryl) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | KOH | DMF | 100 | 6 | 93 |

| 2 | 4-Methylphenyl | KOH | DMF | 100 | 6 | 90 |

| 3 | 4-Methoxyphenyl | KOH | DMF | 100 | 6 | 92 |

| 4 | 4-Chlorophenyl | KOH | DMF | 100 | 6 | 88 |

| 5 | 4-Fluorophenyl | KOH | DMF | 100 | 6 | 89 |

Additionally, 2-methyl-5-nitrobenzonitrile has been identified as a starting material for the microwave-assisted synthesis of 2-substituted quinazolines, which are important heterocyclic motifs in medicinal chemistry. mdpi.com Such tandem processes, which often involve reductive cyclization, highlight the utility of the nitro and cyano groups in constructing fused ring systems. tandfonline.com

Derivatization Strategies and Synthetic Applications of 5 Methyl 2 Nitrobenzonitrile Analogues

Synthesis of Heterocyclic Compounds

The structural framework of 5-methyl-2-nitrobenzonitrile serves as a versatile platform for the construction of various heterocyclic systems. The electron-withdrawing nature of the nitro and cyano groups activates the benzene (B151609) ring, facilitating nucleophilic substitution and cyclization reactions, which are fundamental to the synthesis of diverse heterocyclic scaffolds.

Formation of Benzo[h]quinolines

A facile and atom-economical synthesis of highly substituted benzo[h]quinolines has been achieved through the reaction of 2-methyl-5-nitrobenzonitrile (B181607) with functionalized 2H-pyran-2-ones. researchgate.net This method demonstrates a substituent-dependent chemoselectivity. When 2-methyl-5-nitrobenzonitrile was reacted with 6-aryl-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile in the presence of a base, the corresponding benzo[h]quinoline (B1196314) was formed in high yield. researchgate.net The reaction proceeds under basic conditions, with the choice of base and solvent influencing the reaction outcome. For instance, using potassium tert-butoxide as a base in DMF at 100 °C for 6 hours resulted in a 93% yield of the desired benzo[h]quinoline. researchgate.net

The reaction is believed to proceed through an initial Michael addition of the carbanion generated from 2-methyl-5-nitrobenzonitrile to the pyranone ring, followed by an intramolecular cyclization and subsequent aromatization to afford the benzo[h]quinoline scaffold. The structure of one of the synthesized benzo[h]quinoline products was confirmed by single-crystal X-ray analysis, revealing a planar ring system. researchgate.net

Table 1: Synthesis of Benzo[h]quinolines from 2-Methyl-5-nitrobenzonitrile

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|

Derivatization to Benzofuro-Pyrimidine Derivatives

Analogues of this compound, such as 2-hydroxy-5-nitrobenzonitrile (B1279109), serve as key starting materials for the synthesis of benzofuro[3,2-d]pyrimidine derivatives. ijpsonline.com The synthesis commences with the cyclization of 2-hydroxy-5-nitrobenzonitrile with a haloketone, such as chloroacetone, in the presence of anhydrous potassium carbonate in acetone (B3395972) to yield a 2-acyl-3-aminobenzofuran. ijpsonline.com

This intermediate subsequently undergoes reaction with ammonium (B1175870) thiocyanate (B1210189) and acetyl chloride to form an N-carbamothioyl acetamide (B32628) derivative. ijpsonline.com The final cyclization to the benzofuro[3,2-d]pyrimidine-2-thiol is achieved by refluxing with sodium hydroxide (B78521). ijpsonline.com This multi-step synthesis highlights the utility of nitrobenzonitrile analogues in constructing fused heterocyclic systems containing both benzofuran (B130515) and pyrimidine (B1678525) rings. These scaffolds are of interest due to their potential biological activities. nih.gov

Table 2: Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives

| Starting Material | Reagents | Product |

|---|

Access to Dihydroquinazolinones and Spiro-Quinazolinones

2-Nitrobenzonitrile (B147312) derivatives are valuable precursors for the synthesis of dihydroquinazolin-4(1H)-ones. A copper-catalyzed one-pot reaction of 2-nitrobenzonitriles with various carbonyl compounds in the presence of diboronic acid as a reductant provides 2,3-dihydroquinazolin-4(1H)-ones in good yields under mild conditions. ijpsonline.com Another approach involves the use of glucose as an eco-friendly reductant in an aqueous solution of potassium carbonate for the one-pot synthesis of dihydroquinazolinones from 2-nitrobenzonitrile. nih.gov This protocol involves nitrile hydration, nitro-reduction, imine formation, and cyclization. nih.gov

Furthermore, 2-nitrobenzonitriles have been utilized in the synthesis of spiro-quinazolinones. mdpi.com A cyanuric chloride catalyzed approach has been developed for the synthesis of 2-spiroquinazolinones, demonstrating rapid cyclization times. nih.gov A metal-free protocol mediated by trifluoromethanesulfonic acid for the synthesis of spiro-furan/pyran quinazolinones has also been reported, proceeding through a cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. organic-chemistry.org

Synthesis of Benzothiophenes and Related Scaffolds

Analogues of this compound, particularly 2-fluoro-5-nitrobenzonitrile (B100134), are key intermediates in the synthesis of 3-aminobenzothiophenes. The reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate in the presence of a base like triethylamine (B128534) provides the corresponding 3-aminobenzothiophene in high yield. nih.gov This reaction can be efficiently carried out using either conventional heating or microwave irradiation. nih.gov For instance, heating at 100 °C in DMSO for 2 hours gives a 95% yield, while microwave irradiation at 130 °C for 11 minutes results in a 94% yield. nih.gov

The resulting aminobenzothiophenes are versatile intermediates for the synthesis of more complex heterocyclic systems, including thieno[2,3-b]pyridines and benzo mdpi.comajol.infothieno[3,2-d]pyrimidin-4-ones, which are of interest in medicinal chemistry. nih.gov Additionally, 5-methyl-2-mercaptobenzonitrile, which can be prepared from 4-methyl-2-nitrobenzonitrile (B1266437), serves as a precursor for 3-amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes. nih.gov

Table 3: Synthesis of 3-Aminobenzothiophenes

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | Et3N | DMSO | 100 °C, 2 h | 3-Amino-5-nitrobenzothiophene | 95 |

Precursors for Advanced Organic Building Blocks

The chemical scaffold of this compound and its analogues positions them as valuable starting materials for the synthesis of more complex and functionally rich organic molecules. These serve as advanced building blocks in the construction of diverse molecular architectures.

Role in the Construction of Complex Molecular Architectures

This compound is categorized as a protein degrader building block, highlighting its utility in the synthesis of molecules designed for targeted protein degradation. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. This transformation is a key step in building more elaborate structures.

Nitrobenzonitrile derivatives, in general, are recognized as important intermediates in the synthesis of complex organic molecules. The electron-withdrawing properties of the nitro and cyano groups facilitate various chemical transformations, making them versatile starting points for the synthesis of pharmaceuticals and materials for electronic applications. smolecule.com For instance, derivatives of 2-methoxy-4-methyl-5-nitrobenzonitrile (B12838574) have been investigated for applications in organic light-emitting diodes (OLEDs). The ability to selectively modify the functional groups on the benzonitrile (B105546) ring allows for the fine-tuning of the properties of the resulting complex molecules.

Intermediates for Fine Chemical Synthesis

This compound is a versatile chemical building block utilized in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that are significant in medicinal chemistry and materials science. Its value as a synthetic intermediate stems from the reactivity of its three distinct functional groups: the nitrile, the nitro group, and the methyl-activated aromatic ring. These sites allow for a range of chemical transformations, including nucleophilic substitution, reduction, and cyclization reactions, providing access to a diverse array of fine chemicals.

One of the primary applications of this compound is in the construction of fused heterocyclic systems. For instance, it serves as a key precursor in the synthesis of benzo[b]thiophene derivatives. In a multi-step process, 4-methyl-2-nitrobenzonitrile is first condensed with the potassium salt of phenyl methanethiol (B179389) in cold aqueous dimethylformamide (DMF) to yield 2-(benzylthio)-5-methylbenzonitrile. This intermediate is then subjected to S-debenzylation using aluminium chloride in benzene to produce 5-methyl-2-mercaptobenzonitrile. The resulting mercaptan can then undergo a "one-pot" cyclization reaction with reagents like 1-(3,4,5-trimethoxyphenyl)-2-bromo-ethanone and anhydrous potassium carbonate in refluxing acetone. nih.gov This sequence leads to the formation of 3-amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes, which are scaffolds for developing novel antiproliferative agents. nih.gov

Another significant application is the synthesis of quinazolin-4(3H)-ones. A one-pot method has been developed for the conversion of 2-nitrobenzonitriles into these valuable heterocyclic cores, which are present in numerous biologically active compounds. This transformation involves the reduction of the nitro group, followed by formylation, hydrolysis, and cyclization. For example, 5-methylquinazolin-4(3H)-one has been synthesized from its corresponding 2-nitrobenzonitrile precursor in high yield. clockss.org This efficient approach avoids the often harsh conditions and multi-step procedures traditionally required for the synthesis of such compounds. clockss.org

Furthermore, this compound is a key starting material for the synthesis of highly substituted benzo[h]quinolines. In a facile and atom-economic reaction, it is treated with functionalized 2H-pyran-2-ones under basic conditions. The reaction's chemoselectivity is notably dependent on the substituent at the C-4 position of the pyran ring. When the pyran contains a C-4 amino group, a range of functionalized benzo[h]quinolines can be produced in good to excellent yields. The optimal conditions for this transformation have been identified as using potassium hydroxide as the base in DMF at 100 °C.

The reactivity of the nitrile group itself can be harnessed to create other heterocyclic systems. For example, the nitrile can undergo a [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring. The synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole is achieved by reacting 2-methyl-5-nitrobenzonitrile with sodium azide and ammonium chloride in DMF at elevated temperatures. Tetrazole derivatives are of great interest in coordination chemistry and as bioisosteres for carboxylic acids in medicinal chemistry.

The nitro group of this compound and its analogues can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or chemical reductants like iron in acidic media. This transformation opens up another avenue for derivatization, as the resulting aminobenzonitrile is a precursor for a wide range of further chemical modifications, including diazotization and coupling reactions. Similarly, the nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, further expanding the synthetic utility of this scaffold.

The following tables summarize some of the key synthetic transformations and derivatives of this compound and its analogues, highlighting their role as intermediates in fine chemical synthesis.

Table 1: Synthesis of Benzo[b]thiophene Derivatives

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Yield | Reference |

| 4-Methyl-2-nitrobenzonitrile | 1. Benzylmercaptan, KOH, DMF, H₂O, 4°C2. AlCl₃, Benzene | 5-Methyl-2-mercaptobenzonitrile | 2-(3',4',5'-Trimethoxybenzoyl)-3-amino-6-methylbenzo[b]thiophene | 72% (for thioether) | nih.gov |

Table 2: Synthesis of Benzo[h]quinoline Derivatives

| 2H-Pyran-2-one Derivative | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 6-phenyl-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | KOH | DMF | 100 | 6 | 1-amino-5-nitro-9-phenyl-2-(piperidin-1-carbonyl)naphthalene-3-carbonitrile | 93 | |

| 6-(4-fluorophenyl)-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | KOH | DMF | 100 | 6 | 1-amino-9-(4-fluorophenyl)-5-nitro-2-(piperidin-1-carbonyl)naphthalene-3-carbonitrile | 90 | |

| 4-morpholino-6-phenyl-2-oxo-2H-pyran-3-carbonitrile | KOH | DMF | 100 | 8 | 1-amino-2-(morpholine-4-carbonyl)-5-nitro-9-phenylnaphthalene-3-carbonitrile | 88 |

Table 3: Miscellaneous Derivatizations

| Starting Material | Reagents and Conditions | Product | Application/Significance | Yield | Reference |

| 2-Methyl-5-nitrobenzonitrile | NaN₃, NH₄Cl, DMF, 110°C, 20h | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Tetrazole synthesis | Not Reported | |

| This compound (inferred) | 1. Fe/NH₄Cl or H₂/Pd-C2. HCOOH | 5-Methylquinazolin-4(3H)-one | Quinazolinone synthesis | 91% | clockss.org |

| 2-Nitrobenzonitrile | Cu, Hydrazine (B178648) hydrate (B1144303), EtOH, Reflux | 2-Aminobenzamide (B116534) | Dihydroquinazolinone precursor | High | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 5 Methyl 2 Nitrobenzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 5-Methyl-2-nitrobenzonitrile is predicted to show signals corresponding to three distinct aromatic protons and one methyl group. The electron-withdrawing nitro and nitrile groups will cause the aromatic protons to appear in the downfield region (typically δ 7.5-8.5 ppm). The methyl group, being electron-donating, will appear as a singlet in the upfield region (around δ 2.5 ppm). The splitting patterns of the aromatic protons are dictated by their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum is expected to display eight unique signals, corresponding to each carbon atom in the molecule. The carbon of the nitrile group (-C≡N) typically appears around δ 115-120 ppm. The carbon atom attached to the nitro group (C2) will be significantly deshielded, appearing far downfield. The remaining aromatic carbons and the methyl carbon will have distinct chemical shifts based on their electronic environment.

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values and may vary based on solvent and experimental conditions.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -CH₃ | ~2.5 | Singlet (s) | 3H |

| Ar-H (H4) | ~7.6 | Doublet of doublets (dd) | 1H | |

| Ar-H (H6) | ~7.8 | Doublet (d) | 1H | |

| Ar-H (H3) | ~8.2 | Doublet (d) | 1H | |

| ¹³C NMR | -CH₃ | ~21 | - | - |

| C1 (-CN) | ~108 | - | - | |

| C≡N | ~117 | - | - | |

| C3 | ~126 | - | - | |

| C6 | ~134 | - | - | |

| C4 | ~136 | - | - | |

| C5 (-CH₃) | ~146 | - | - | |

| C2 (-NO₂) | ~150 | - | - |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

For this compound, the most prominent vibrational bands would be from the nitrile and nitro groups. The C≡N triple bond stretch gives rise to a sharp, intense absorption in the IR spectrum. The nitro group (-NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch, which are both typically strong.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹). These represent typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Alkyl) | -CH₃ | 3000 - 2850 | Medium |

| Nitrile Stretch | -C≡N | 2240 - 2220 | Strong, Sharp |

| C=C Stretch (Aromatic) | Ar C=C | 1620 - 1580 | Medium |

| Asymmetric Nitro Stretch | -NO₂ | 1570 - 1500 | Strong |

| Symmetric Nitro Stretch | -NO₂ | 1390 - 1300 | Strong |

Mass Spectrometry (HRMS, GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for the molecular ion of C₈H₆N₂O₂ is a key confirmatory data point.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates the compound from any impurities via gas chromatography before it enters the mass spectrometer. In the mass spectrometer, typically using electron impact (EI) ionization, the molecule fragments in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint. For this compound, the molecular ion peak at m/z = 162 would be expected. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) or parts of it, such as NO (30 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Formula | Calculated Mass (m/z) |

|---|---|---|---|

| HRMS | [M]⁺ | C₈H₆N₂O₂ | 162.0429 |

| [M+H]⁺ | C₈H₇N₂O₂ | 163.0508 | |

| [M+Na]⁺ | C₈H₆N₂O₂Na | 185.0327 | |

| GC-MS (EI) | [M]⁺ | C₈H₆N₂O₂ | 162 |

| [M-NO]⁺ | C₈H₆N₂O | 132 | |

| [M-NO₂]⁺ | C₈H₆N | 116 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals no publicly available single-crystal X-ray diffraction data for this compound (CAS 64113-86-6).

Without experimental crystallographic data, a definitive analysis of the molecular conformation and dihedral angles in the solid state is not possible. Such an analysis would typically reveal the degree of planarity of the benzene (B151609) ring and the precise rotational angle (dihedral angle) of the nitro and methyl groups relative to the ring.

The way molecules pack together in a crystal lattice is governed by various intermolecular forces. While hydrogen bonding is not expected to be a dominant force for this molecule, weaker interactions such as Van der Waals forces and potential dipole-dipole interactions between the polar nitrile and nitro groups would be expected to dictate the crystal packing. However, without experimental crystal structure data, a detailed description of these interactions for this compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is frequently employed to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics like frontier molecular orbitals. nih.gov For molecules similar to 5-Methyl-2-nitrobenzonitrile, hybrid functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to achieve a good balance between computational accuracy and efficiency. researchgate.netderpharmachemica.com

Electronic Structure Analysis and Frontier Molecular Orbitals

Electronic structure analysis provides fundamental insights into the reactivity and stability of a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org

For this compound, the presence of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The methyl group (-CH₃), being a weak electron-donating group, would slightly raise the HOMO energy.

While specific DFT calculations for this compound are not available, studies on related nitrobenzene (B124822) derivatives provide context. For instance, DFT calculations on nitrobenzene show that the LUMO is primarily localized on the nitro group and the benzene (B151609) ring, which is typical for nitroaromatic compounds. researchgate.net The HOMO-LUMO gap and energy values are sensitive to the type and position of substituents on the benzene ring.

Illustrative Data from a Related Compound

To illustrate the type of data obtained from such analyses, the following table presents theoretical values for a related molecule, as specific data for this compound is not available in the cited literature.

| Computational Parameter | Illustrative Value (eV) | Description |

| HOMO Energy | -5.2822 malayajournal.org | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2715 malayajournal.org | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.0106 malayajournal.org | Indicator of chemical stability and reactivity. |

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using methods like DFT, researchers can assign specific vibrational modes to the observed spectral bands. acs.org These calculations often include potential energy distribution (PED) analysis to determine the contribution of different internal coordinates to each normal mode of vibration. researchgate.net

For this compound, key vibrational modes would include:

C≡N stretch: Typically a strong, sharp band in the IR spectrum around 2220-2240 cm⁻¹.

NO₂ asymmetric and symmetric stretches: Strong absorptions usually found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and methyl C-H stretches just below 3000 cm⁻¹.

Ring vibrations: C-C stretching modes within the benzene ring, typically in the 1400-1600 cm⁻¹ region.

Studies on isomers like 4-methyl-3-nitrobenzonitrile (B17182) and other derivatives such as 2-chloro-5-nitrobenzonitrile (B92243) have successfully used DFT calculations to analyze their vibrational spectra in detail. derpharmachemica.comresearchgate.net It is common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical methods, thereby improving agreement with experimental data. derpharmachemica.com

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary conformational flexibility arises from the rotation of the methyl and nitro groups relative to the plane of the benzene ring. Computational methods can determine the relative energies of different conformers to identify the most stable geometry. nih.govethz.ch

Experimental crystallographic data for 2-Methyl-5-nitrobenzonitrile (B181607) shows that in the solid state, the nitro group is twisted out of the benzene ring plane by about 10.2 degrees, which helps to alleviate steric strain. chemchart.com A full computational conformational analysis would involve calculating the potential energy surface as a function of the torsion angles of the methyl and nitro groups to find the global energy minimum and the energy barriers between different conformations. However, such a detailed study for this specific molecule is not present in the reviewed literature.

Tautomerism, which involves the migration of a proton, is not a relevant consideration for this compound as it lacks the necessary functional groups to exhibit this phenomenon.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. It allows for the characterization of reaction pathways, including the identification of transition states and intermediates, and the calculation of activation energies. researchgate.net This provides a molecular-level understanding that is often difficult to obtain through experimental means alone.

Transition State Characterization

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Characterizing the geometry and energy of the TS is fundamental to understanding reaction kinetics. researchgate.net

Molecular Dynamics Simulations

A thorough review of scientific literature reveals a notable absence of published studies specifically detailing molecular dynamics (MD) simulations for this compound. While MD simulations are a powerful tool for investigating the behavior of molecules in various environments, such as in different solvents or interacting with biological macromolecules, this specific application has not been documented for this compound in available research. researchgate.net

For related compounds, like other nitrile derivatives, molecular dynamics simulations have been suggested as a method to understand solvent interactions and their effects on spectroscopic data, such as NMR signals. However, no such specific computational studies have been applied to or reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in correlating the chemical structure of compounds with their biological activity. Extensive searches of chemical and toxicological databases and literature have been conducted to identify QSAR studies that include this compound.

Several QSAR studies have been performed on broader classes of nitroaromatic compounds to assess their toxicity and other biological effects. nih.govnih.govmdpi.com These studies develop models based on various molecular descriptors. For instance, research on the toxicity of nitroaromatics against Tetrahymena pyriformis has utilized datasets of diverse nitroaromatic compounds. nih.govmdpi.com However, a detailed review of the compound lists within these accessible studies does not explicitly name this compound as part of the modeling or test sets. One such study did include the structurally similar compound, 5-methyl-2-nitrophenol. nih.gov

Therefore, while QSAR is a relevant field for this class of compounds, no specific QSAR models or data pertaining directly to the biological activity of this compound have been found in the published literature.

Theoretical Insights into Compound Reactivity and Selectivity

Theoretical and computational chemistry provides significant insights into the reactivity and selectivity of molecules through methods like Density Functional Theory (DFT). These methods are used to calculate electronic properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. nih.govscience.govwuxiapptec.com

Despite the utility of these methods, a specific and detailed theoretical investigation focused on the reactivity and selectivity of this compound is not available in the current body of scientific literature. Studies on analogous molecules, such as other nitrobenzonitrile derivatives, often employ these computational tools. For example, DFT calculations are used to predict reactive sites by mapping electron density and to analyze transition states to understand reaction pathways. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the kinetic stability and chemical reactivity of molecules. nih.govscience.govschrodinger.com

However, specific calculated values for the HOMO-LUMO gap, molecular electrostatic potential maps, or other reactivity indices for this compound have not been reported. While general principles suggest that the electron-withdrawing nitro and nitrile groups would significantly influence the electronic structure and reactivity of the aromatic ring, precise computational data to quantify these effects for this compound are absent from published research.

Advanced Analytical Methodologies Utilizing 5 Methyl 2 Nitrobenzonitrile

Application as a Matrix in Mass Spectrometry (e.g., Matrix-Assisted Ionization from Volatile Solids Mass Spectrometry - MAIV-MS)

In the field of mass spectrometry, the selection of an appropriate matrix is critical for the successful ionization of nonvolatile analytes. Matrix-assisted ionization (MAI) is an innovative technique that generates gas-phase analyte ions when a solid matrix containing the analyte is exposed to the sub-atmospheric pressure of the mass spectrometer's inlet, all without needing an external energy source like a laser or high voltage. researchgate.netnih.gov This process relies on the sublimation of the matrix, which facilitates the transfer of nonvolatile analytes into the gas phase as ions. nsf.gov

Research into sublimation-driven ionization has identified several small molecule compounds that are effective as matrices for vacuum MAI (vMAI). nsf.gov Good vMAI matrices are compounds that sublime upon exposure to vacuum and can ionize the analyte with high sensitivity. nsf.gov While 3-nitrobenzonitrile (B78329) (3-NBN) is one of the most studied and effective matrices for MAI, producing ESI-like multiply charged ions, researchers are continuously exploring other compounds to expand the range of analytes and improve ionization efficiency. nsf.govspectroscopyonline.comnih.gov

Table 1: Properties of Selected Compounds Investigated as Potential MAI Matrices

| Compound Name | Melting Point (°C) | Molecular Weight (Da) | Reference |

|---|---|---|---|

| 5-Methyl-2-nitrobenzonitrile | 103-107 | 162.15 | nsf.gov |

| 3-Nitrobenzonitrile | 114-117 | 148.11 | nsf.gov |

| 2-Nitrobenzonitrile (B147312) | 109-111 | 148.11 | nsf.gov |

| 3-Nitroaniline | 114 | 138.12 | nsf.gov |

| Resorcinol | 110 | 110.1 | nsf.gov |

This table is generated based on data from the text for illustrative purposes.

Use as a Standard or Reagent in Chromatographic Techniques

In analytical chemistry, particularly in chromatographic methods, pure reference standards are indispensable for the qualitative identification and quantitative measurement of substances. Nitro compounds are frequently utilized as standards and reagents in various chromatographic and spectroscopic techniques. scbt.com this compound, with its defined chemical structure and properties, serves as a valuable reference material in the development and validation of chromatographic separation methods, such as High-Performance Liquid Chromatography (HPLC) and flash column chromatography.

The synthesis of complex organic molecules often results in mixtures containing the desired product, unreacted starting materials, and various byproducts, including structural isomers. For instance, nitration reactions on substituted benzonitriles can lead to different regioisomers. acs.org The separation of these closely related compounds is a significant challenge that requires robust and selective analytical methods.

Chromatographic techniques are essential for the purification and isolation of specific nitrobenzonitrile derivatives. Published research demonstrates the use of flash column chromatography on silica (B1680970) gel and reversed-phase chromatography (e.g., on C-18 silica) for the purification of various nitrobenzonitrile compounds and their derivatives. google.comrsc.orgmdpi.com In this context, this compound can be used as:

A Reference Standard: To determine retention times and response factors, aiding in the identification and quantification of this specific isomer in a complex mixture.

A Tool for Method Development: To optimize separation conditions (e.g., mobile phase composition, column type, flow rate) to achieve baseline separation from other isomers or impurities.

The availability of a well-characterized standard like this compound is crucial for ensuring the accuracy and reliability of analytical data in research, quality control, and synthetic chemistry.

Development of Novel Detection or Separation Methods

The pursuit of more efficient and selective analytical techniques has led to the development of novel methods where nitroaromatic compounds are central. A significant challenge in synthetic chemistry is the separation of a final product from its immediate precursor, especially when they share similar physical properties. This is particularly relevant in the synthesis of fluorinated aromatic compounds from their corresponding nitro-precursors, a common strategy in medicinal chemistry.

A patented method highlights an innovative approach to this problem, specifically for separating aromatic fluoro-compounds from their nitro-analogs. google.com The invention describes a liquid chromatography method that utilizes a long-chain alkylated solid-phase carrier and an alkaline liquid eluent. google.com This specific combination was found to achieve a surprisingly high degree of separation between the fluoro-substituted product and the nitro-compound precursor, a feat difficult to accomplish with conventional techniques. google.com While the patent addresses a general class of aromatic compounds, the principle is directly applicable to the separation of a fluorinated derivative from a nitrobenzonitrile starting material. google.com

The development of such specialized chromatographic methods is critical for obtaining high-purity compounds required for pharmaceutical and other applications. google.com The use of compounds like this compound as starting materials or as part of a model system is integral to the research and development of these advanced separation technologies. These methods not only improve the efficiency of purification but also enable more accurate analysis and characterization of complex synthetic mixtures.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,3-Dinitrobenzene |

| 2,3-dihydrobenzofuran |

| 2-fluoro-5-nitrobenzonitrile (B100134) |

| 2-fluoro-6-nitrobenzonitrile |

| 2-Nitrobenzonitrile |

| 3-Nitroaniline |

| 3-nitrobenzonitrile (3-NBN) |

| 4-bromo-2-nitrobenzonitrile |

| 4-chloro-2-methyl-5-nitrobenzonitrile |

| This compound |

| Resorcinol |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Nitration of 5-methylbenzonitrile using mixed acid (HNO₃/H₂SO₄) at 0–5°C. Monitor regioselectivity via TLC (Rf ~0.5 in hexane/EtOAc 3:1). Yield: 60–70% .

- Route 2 : Cyanation of 2-nitro-5-methylbromobenzene via Rosenmund-von Braun reaction with CuCN in DMF at 120°C. Requires inert atmosphere and yields ~50% due to competing hydrolysis .

- Critical Parameters : Temperature control in nitration prevents over-oxidation. Use anhydrous conditions in cyanation to minimize side products.

Q. How can the structure of this compound be validated spectroscopically?

- Methodological Answer :

- ¹H NMR (CDCl₃): δ 8.35 (d, J=2.4 Hz, 1H, Ar-H), 7.65 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.50 (d, J=8.4 Hz, 1H, Ar-H), 2.65 (s, 3H, CH₃). Confirm absence of aldehyde protons (δ 9–10) to rule out nitrobenzaldehyde byproducts .

- IR : Strong nitrile stretch at ~2230 cm⁻¹; nitro symmetric/asymmetric stretches at 1520/1350 cm⁻¹.

- HRMS : [M+H]⁺ calcd. for C₈H₇N₂O₂: 163.0508; observed: 163.0512 .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions affect its packing?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SHELX refinement ):

- Unit Cell : Monoclinic, P2₁/c, a=7.42 Å, b=10.15 Å, c=12.03 Å, β=95.2°.

- Torsional Angle : Nitro group deviates 10.2° from the benzene plane, reducing steric clash with the methyl group .

- Packing : Stabilized by van der Waals interactions (C–H···O contacts: 2.8–3.2 Å). No π-π stacking due to nitro group steric hindrance .

Q. How do electronic effects of the nitro and nitrile groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophilic substitution to the 4-position (relative to nitrile).

- Cyanide Group : Acts as a meta-director but competes with nitro’s ortho/para-directing nature. DFT calculations (B3LYP/6-31G*) show partial charge distribution: Nitro O (-0.45 e), CN (-0.12 e) .

- Practical Implication : Suzuki-Miyaura coupling requires Pd(OAc)₂/XPhos at 80°C; nitro groups often necessitate protective strategies to prevent catalyst poisoning.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points (e.g., 115–120°C vs. 122–125°C)?